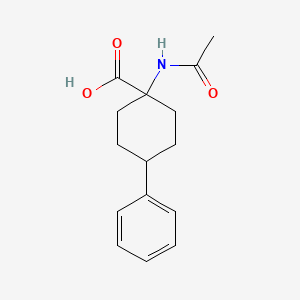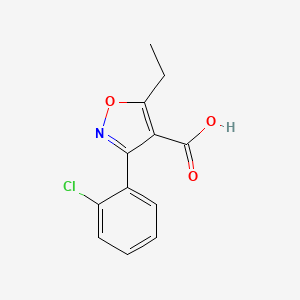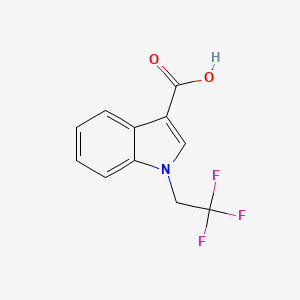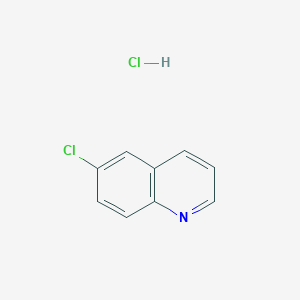
6-クロロキノリン塩酸塩
概要
説明
6-Chloroquinoline hydrochloride is a chemical compound with the molecular formula C9H7Cl2N . It has a molecular weight of 200.07 . It is used in laboratory settings and is not recommended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 6-chloroquinolines has been achieved via a three-component reaction of 2-aminoaryl ketones, α-methylene carbonyl compounds, and BTMA ICl4 in AcOH . This method involves the formation in situ of the chloroaminoaryl ketone using benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) as a chlorinating agent .
Molecular Structure Analysis
The molecular structure of 6-Chloroquinoline hydrochloride can be represented by the InChI code: 1S/C9H6ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H . The compound has a mono-isotopic mass of 198.995560 Da .
Physical And Chemical Properties Analysis
6-Chloroquinoline hydrochloride is a solid substance . It should be stored in a well-ventilated place and the container should be kept tightly closed . It should also be stored under inert gas .
科学的研究の応用
医薬品化学研究
6-クロロキノリン塩酸塩はキノリンの誘導体であり、その幅広い生物活性のために、創薬におけるコアテンプレートとして注目されています . キノリンは、医薬品化学研究におけるその膨大な利点から、議論の余地のないファーマコフォアです .
抗マラリア用途
キノリンコアテンプレートを含む化合物は、抗マラリアを含む幅広い治療特性を示します . キノリンは、クロロキン、ピリメタミン、メフロキンなどの多くの抗マラリア薬の合成に使用されています .
抗腫瘍用途
キノリン誘導体は、抗腫瘍特性も示します . これにより、6-クロロキノリン塩酸塩は、がん研究および治療のための潜在的な候補となります。
抗菌用途
キノリン誘導体は、抗菌特性を示してきました . したがって、6-クロロキノリン塩酸塩は、新しい抗菌剤の開発に使用できます。
他の化合物の合成
6-クロロキノリン塩酸塩は、2-アミノアリールケトン、α-メチレンカルボニル化合物、およびBTMA ICl 4をAcOH中で三成分反応させることにより、良好な収率で合成できます . この合成方法は、他の化学化合物の製造に使用できます。
生物学的および薬理学的特性
6-クロロキノリン誘導体の合成は、その幅広い生物学的および薬理学的特性のために、有機化学者にとって非常に興味深いとされています . これらには、抗寄生虫薬、抗結核薬、抗菌薬、抗フィラリア薬、HIV阻害剤、HMG-CoA還元酵素阻害剤、細胞接着阻害剤、サイトカイン産生阻害剤、およびGABAB受容体のアロステリックエンハンサーが含まれます .
Safety and Hazards
作用機序
Target of Action
The primary target of 6-Chloroquinoline hydrochloride is the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme to non-toxic hemazoin .
Mode of Action
6-Chloroquinoline hydrochloride inhibits the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme within the Plasmodium species . This accumulation of toxic heme leads to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by 6-Chloroquinoline hydrochloride is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite .
Pharmacokinetics
Similar compounds like chloroquine are known to be rapidly and almost completely absorbed from the gastrointestinal tract . The metabolism of chloroquine is primarily hepatic, giving rise to its main metabolite, desethylchloroquine . The elimination half-life of chloroquine is 1-2 months . These properties may give us a general idea of the pharmacokinetics of 6-Chloroquinoline hydrochloride, but specific studies would be needed for confirmation.
Result of Action
The primary molecular effect of 6-Chloroquinoline hydrochloride is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the Plasmodium species . This results in the death of the parasite. At the cellular level, this leads to the clearance of the Plasmodium infection.
Action Environment
The action of 6-Chloroquinoline hydrochloride, like other quinoline-based antimalarials, can be influenced by various environmental factors. For instance, the pH of the environment can impact the protonation state of the compound, which can affect its ability to cross cell membranes and reach its target . Additionally, factors such as temperature, humidity, and the presence of other substances can potentially affect the stability and efficacy of the compound.
生化学分析
Biochemical Properties
6-Chloroquinoline hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with heme polymerase, an enzyme crucial in the malaria parasite’s life cycle. By inhibiting heme polymerase, 6-Chloroquinoline hydrochloride prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme and ultimately killing the parasite . Additionally, this compound has shown interactions with various proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
The effects of 6-Chloroquinoline hydrochloride on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in red blood cells, 6-Chloroquinoline hydrochloride inhibits the malaria parasite by interfering with its digestive vacuole, leading to the accumulation of toxic substances . In other cell types, it can modulate the activity of signaling proteins, thereby affecting processes such as cell proliferation, apoptosis, and immune responses.
Molecular Mechanism
At the molecular level, 6-Chloroquinoline hydrochloride exerts its effects through several mechanisms. It binds to heme within the parasite’s digestive vacuole, preventing its detoxification and leading to the accumulation of toxic heme . This binding interaction is crucial for its antimalarial activity. Additionally, 6-Chloroquinoline hydrochloride can inhibit the glycosylation of ACE2 receptors, which are involved in viral entry into host cells . This inhibition can reduce the efficiency of viral infections, showcasing its potential antiviral properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloroquinoline hydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-Chloroquinoline hydrochloride remains stable under certain conditions, but its efficacy can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 6-Chloroquinoline hydrochloride vary with different dosages in animal models. At lower doses, it has been found to be effective in inhibiting the growth of malaria parasites without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Chloroquinoline hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. It is metabolized primarily in the liver, where it undergoes various biochemical transformations . These metabolic processes can affect the compound’s efficacy and toxicity, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
The transport and distribution of 6-Chloroquinoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can accumulate in acidic organelles such as lysosomes and the digestive vacuoles of parasites . This localization is crucial for its antimalarial activity, as it allows the compound to exert its effects where the parasite resides.
Subcellular Localization
6-Chloroquinoline hydrochloride exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the digestive vacuoles of malaria parasites, where it binds to heme and prevents its detoxification . Additionally, in mammalian cells, it can localize to lysosomes and other acidic organelles, affecting their function and contributing to its therapeutic effects.
特性
IUPAC Name |
6-chloroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYRZXJQQVDKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682433 | |
| Record name | 6-Chloroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55377-25-8 | |
| Record name | 6-Chloroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




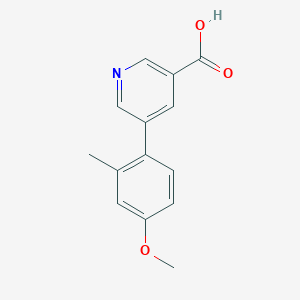
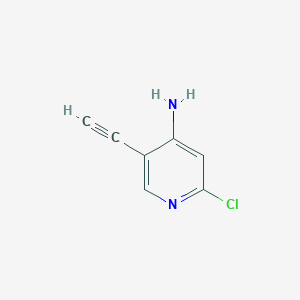
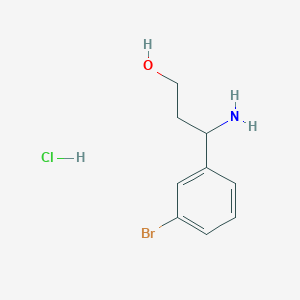
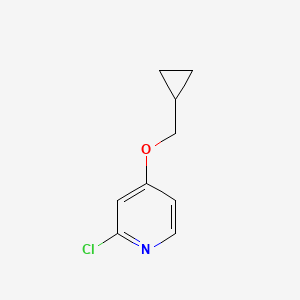
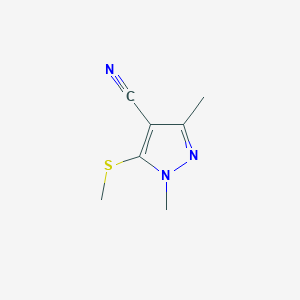
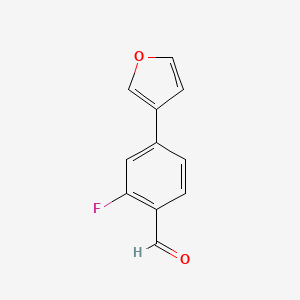
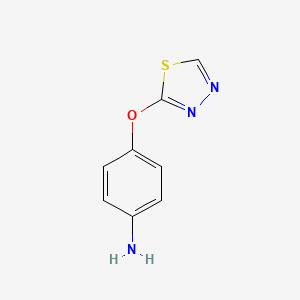
![[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine](/img/structure/B1454633.png)

![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)
